molecular formula C7H9BrN2 B1275586 5-bromo-N,N-dimethylpyridin-2-amine CAS No. 26163-07-5

5-bromo-N,N-dimethylpyridin-2-amine

Cat. No. B1275586
Key on ui cas rn: 26163-07-5
M. Wt: 201.06 g/mol
InChI Key: XIMCGXXYEMOWQP-UHFFFAOYSA-N
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Patent
US07071201B2

Procedure details

1-[1-(4-Fluorophenethyl)piperidin-4-yl]-6-bromoindoline (0.5 g) and 2-dimethylamino-5-formylpyridine (0.345 g) were treated as in Example 130 to give the title compound (0.376 g) as a colorless oil (yield: 65.3%).
Name
1-[1-(4-Fluorophenethyl)piperidin-4-yl]-6-bromoindoline
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.345 g
Type
reactant
Reaction Step One
Yield
65.3%

Identifiers

REACTION_CXSMILES
FC1C=CC(CCN2CCC(N3C4C(=CC=C([Br:23])C=4)CC3)CC2)=CC=1.[CH3:26][N:27]([CH3:36])[C:28]1[CH:33]=[CH:32][C:31](C=O)=[CH:30][N:29]=1>>[Br:23][C:31]1[CH:32]=[CH:33][C:28]([N:27]([CH3:36])[CH3:26])=[N:29][CH:30]=1

Inputs

Step One
Name
1-[1-(4-Fluorophenethyl)piperidin-4-yl]-6-bromoindoline
Quantity
0.5 g
Type
reactant
Smiles
FC1=CC=C(CCN2CCC(CC2)N2CCC3=CC=C(C=C23)Br)C=C1
Name
Quantity
0.345 g
Type
reactant
Smiles
CN(C1=NC=C(C=C1)C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.376 g
YIELD: PERCENTYIELD 65.3%
YIELD: CALCULATEDPERCENTYIELD 150.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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